molecular formula C5H6ClN5 B7799046 Adenine hydrochloride CAS No. 22177-51-1

Adenine hydrochloride

Cat. No.: B7799046
CAS No.: 22177-51-1
M. Wt: 171.59 g/mol
InChI Key: UQVDQSWZQXDUJB-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Adenine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biotechnology

Adenine hydrochloride is essential in the synthesis of nucleotides, which are the building blocks of DNA and RNA. This is particularly important in genetic engineering and synthetic biology.

  • Key Uses:
    • Nucleotide Synthesis: Facilitates the formation of nucleotides necessary for DNA/RNA production.
    • Genetic Engineering: Used in cloning and gene expression studies.

Pharmaceuticals

In the pharmaceutical industry, this compound is utilized in developing antiviral and anticancer drugs. Its role in targeting specific cellular processes enhances treatment efficacy.

  • Case Study:
    • A study demonstrated that adenine supplementation could offset liver triglyceride levels in rats subjected to orotic acid diets, indicating potential applications in metabolic disorders .

Cell Culture

This compound is commonly added to cell culture media to promote the growth and proliferation of mammalian cells. This application is critical for various experimental outcomes.

  • Applications:
    • Enhances cell viability and proliferation rates.
    • Used in maintaining organotypic cultures for recreating tissue architecture .

Diagnostics

The compound plays a significant role in developing diagnostic assays, particularly those aimed at detecting nucleic acids. This is vital for medical testing and research applications.

  • Key Contributions:
    • Used in assays for detecting genetic material in pathogens.
    • Facilitates advancements in molecular diagnostics.

Research on Metabolism

This compound is instrumental in studying metabolic pathways and energy transfer within cells. It provides insights into cellular functions and potential therapeutic targets.

  • Research Insights:
    • Studies have shown that adenine can influence fatty acid metabolism, thereby impacting conditions like fatty liver disease .

Data Table: Applications Overview

Application AreaSpecific UsesKey Findings/Case Studies
BiotechnologyNucleotide synthesisEssential for DNA/RNA production
PharmaceuticalsAntiviral/anticancer drug developmentReduces liver triglycerides in metabolic studies
Cell CulturePromotes mammalian cell growthEnhances experimental outcomes
DiagnosticsNucleic acid detectionAdvances molecular diagnostics
Metabolism ResearchStudies on energy transferInfluences fatty acid metabolism

Comparison with Similar Compounds

Uniqueness: Adenine hydrochloride is unique due to its role in forming ATP, NAD, and FAD, which are essential for cellular energy transfer and metabolism. Its ability to pair with thymine in DNA and uracil in RNA also distinguishes it from other nucleobases .

Biological Activity

Adenine hydrochloride (C5_5H6_6ClN5_5) is a purine nucleobase that plays critical roles in various biochemical processes, both in vivo and in vitro. This compound is integral to cellular metabolism, DNA and RNA synthesis, and energy transfer within cells. Below is a detailed exploration of its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C5_5H6_6ClN5_5
  • Molecular Weight : 171.59 g/mol
  • Appearance : White to light yellow crystalline powder
  • CAS Number : 2922-28-3

Biological Functions

1. Role in Nucleic Acids
Adenine is a fundamental component of DNA and RNA, contributing to the genetic coding and regulation mechanisms. It pairs with thymine in DNA and with uracil in RNA, facilitating the storage and transfer of genetic information.

2. Energy Metabolism
Adenine is crucial for the synthesis of adenosine triphosphate (ATP), the primary energy carrier in cells. ATP is vital for various cellular processes, including muscle contraction, nerve impulse propagation, and biosynthesis.

3. Cofactors
Adenine forms part of essential cofactors such as:

  • Nicotinamide adenine dinucleotide (NAD) : Involved in redox reactions.
  • Flavin adenine dinucleotide (FAD) : Plays a role in various metabolic pathways.

In Vitro Studies

Research has demonstrated adenine's protective effects on cells. A study examined its impact on acute tubular necrosis in rat kidney tubular cells. The results indicated that adenine at a concentration of 100 µM significantly reduced cellular injury, with an effective concentration (EC50) value of 14 µM noted for its protective action against cytotoxicity .

In Vivo Studies

A notable in vivo study investigated the effects of dietary adenine on fatty liver induced by orotic acid (OA) in rats. The experiment involved administering diets supplemented with 1% OA, with or without 0.25% adenine over ten days. Key findings included:

  • Liver Lipid Concentration : Adenine supplementation reversed the promotion of liver triglyceride content back to baseline levels.
  • Fatty Acid Synthase (FAS) Activity : Adenine administration inhibited FAS activities in the liver.
  • Mitochondrial Fatty Acid β-Oxidation : Increased rates were observed, suggesting enhanced lipid metabolism.
  • Serum Lipid Secretion : There was an increase in lipid secretion from hepatic tissue into the bloodstream .

Case Studies and Research Findings

StudyFocusFindings
Acute Tubular Necrosis ModelIn vitro cytoprotectionAdenosine reduced cellular injury at 100 µM; EC50 = 14 µM
Dietary Adenine on Fatty LiverIn vivo metabolic effectsReversed OA-induced liver triglyceride accumulation; inhibited FAS activity; enhanced β-oxidation

Applications

This compound has several applications in laboratory settings:

  • Used as a supplement for cell culture media to enhance growth and viability of various cell lines.
  • Integral to maintaining organotypic cultures for recreating stratified epithelium from primary cell cultures.
  • Employed in studies involving gene expression and protein synthesis due to its role as a nucleobase .

Properties

IUPAC Name

7H-purin-6-amine;hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5.ClH/c6-4-3-5(9-1-7-3)10-2-8-4;/h1-2H,(H3,6,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVDQSWZQXDUJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NC(=C2N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52997-46-3
Record name 9H-Purin-6-amine, hydrochloride (1:2)
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DSSTOX Substance ID

DTXSID10883907
Record name 9H-Purin-6-amine, hydrochloride (1:1)
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Molecular Weight

171.59 g/mol
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name Adenine hydrochloride
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Solubility

>25.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56320889
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

2922-28-3, 22177-51-1
Record name Adenine, monohydrochloride
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Record name 9H-Purin-6-amine, hydrochloride (1:?)
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Record name Adenine hydrochloride
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Record name 9H-Purin-6-amine, hydrochloride (1:1)
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Record name Adenine hydrochloride
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Record name 1H-adenine hydrochloride
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Record name ADENINE HYDROCHLORIDE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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